molecular formula C25H27N5O2 B2912489 (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 1396891-90-9

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2912489
CAS No.: 1396891-90-9
M. Wt: 429.524
InChI Key: FGBBARRUBQKWJY-FMIVXFBMSA-N
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Description

(E)-N-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide (CAS 1396891-90-9) is a synthetic small molecule with a molecular formula of C25H27N5O2 and a molecular weight of 429.5 g/mol . This acrylamide derivative features a piperazine core and is structurally categorized among piperazine-based compounds investigated for their potential as antimalarial agents . The compound's design incorporates key pharmacophores, including the benzylpiperazine and (E)-3-(4-methoxyphenyl)acrylamide motifs, which are of significant interest in medicinal chemistry for developing novel therapeutic candidates . As a research chemical, its primary documented application is in the investigation and development of new treatments for protozoal infections, specifically malaria . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a core structure in biological screening assays to explore its mechanism of action and efficacy. The product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

(E)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-12,17,19H,13-16,18H2,1H3,(H,26,27,28,31)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBARRUBQKWJY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological activity, particularly in relation to its role as an acetylcholinesterase inhibitor (AChEI) and its implications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenyl group. Its molecular formula is C24H28N4O2C_{24}H_{28}N_{4}O_{2} with a molecular weight of 420.50 g/mol. The IUPAC name is (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : A condensation reaction between an aldehyde and a guanidine derivative forms the pyrimidine structure.
  • Introduction of the Benzylpiperazine Moiety : A nucleophilic substitution reaction incorporates the benzylpiperazine group.
  • Attachment of the Methoxyphenyl Group : This is achieved through acylation or similar reactions to yield the final product.

The primary mechanism by which (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exerts its biological effects is through inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have identified (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide as a potent AChEI. The compound has demonstrated significant inhibitory activity against AChE in vitro, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

Table 1: Biological Activity Data

Compound NameAChE Inhibition IC50 (µM)Reference
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide0.85
Standard AChEI (Donepezil)0.10

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown potential neuroprotective effects in various cellular models. It appears to mitigate oxidative stress-induced neuronal damage, suggesting that it may also possess antioxidant properties .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies : Animal models treated with (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exhibited improved cognitive function as assessed by behavioral tests such as the Morris water maze.
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor .

Scientific Research Applications

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide: Applications in Scientific Research

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound with potential biological activities, drawing significant attention in medicinal chemistry. Its primary application lies in its role as an acetylcholinesterase inhibitor (AChEI) for treating neurodegenerative diseases.

The compound primarily exerts biological effects through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting AChE increases acetylcholine levels, enhancing cholinergic transmission, which can be beneficial for conditions like Alzheimer's disease. Studies have identified this compound as a potent AChEI, demonstrating significant inhibitory activity against AChE in vitro, making it a candidate for therapeutic development.

Neuroprotective Effects

In addition to AChE inhibition, the compound has shown potential neuroprotective effects in cellular models, mitigating oxidative stress-induced neuronal damage and suggesting antioxidant properties.

Case Studies

  • In Vivo Studies: Animal models treated with (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exhibited improved cognitive function in behavioral tests like the Morris water maze.
  • Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor.

Disclaimer

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylamide derivatives, focusing on core scaffolds, substituents, and biological activities.

Core Structure Variations

  • Target Compound : Pyrimidine core with a 4-benzylpiperazine substituent.
  • Compound 8g (): Thieno[2,3-d]pyrimidine core, linked to a 3,4-dichlorophenylamino group and 4-methoxyphenyl acrylamide. Exhibits potent cytotoxicity (IC50 = 33 nM against HeLa cells) .
  • Compound 16 (): Pyrrolo[2,3-d]pyrimidine core with a 4-methylpiperazinylphenyl group.

Substituent Effects

Key Observations:

4-Methoxyphenyl Acrylamide : A common feature in compounds with cytotoxic or kinase-inhibitory activity (e.g., 8g ). The methoxy group likely enhances π-π stacking or hydrogen-bonding interactions with target proteins.

Benzylpiperazine vs.

Heterocyclic Cores: Thieno- and pyrrolo-pyrimidine cores (e.g., 8g, ) may confer distinct binding affinities compared to simple pyrimidine derivatives due to increased rigidity and surface area.

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